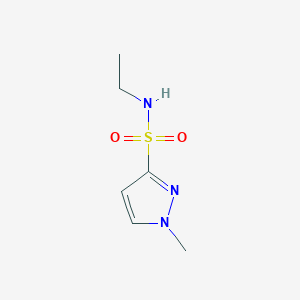

N-Ethyl-1-methyl-1H-pyrazole-3-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H11N3O2S |

|---|---|

Molecular Weight |

189.24 g/mol |

IUPAC Name |

N-ethyl-1-methylpyrazole-3-sulfonamide |

InChI |

InChI=1S/C6H11N3O2S/c1-3-7-12(10,11)6-4-5-9(2)8-6/h4-5,7H,3H2,1-2H3 |

InChI Key |

ZKURTBBGNLGFSL-UHFFFAOYSA-N |

Canonical SMILES |

CCNS(=O)(=O)C1=NN(C=C1)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Ethyl-1-methyl-1H-pyrazole-3-sulfonamide

This guide provides a comprehensive overview of a strategic approach to the synthesis of N-Ethyl-1-methyl-1H-pyrazole-3-sulfonamide, a molecule of interest for researchers and professionals in drug development and medicinal chemistry. The synthesis is presented with a focus on the underlying chemical principles, providing a robust framework for its practical application in a laboratory setting.

Introduction and Strategic Overview

This compound belongs to the pyrazole sulfonamide class of compounds, a scaffold that is prevalent in a variety of therapeutic agents.[1][2] The pyrazole moiety is a versatile pharmacophore found in numerous FDA-approved drugs, and its combination with a sulfonamide group can lead to compounds with a broad spectrum of biological activities.[2] This guide details a reliable synthetic route to this compound, commencing from the readily available precursor, 1-methyl-1H-pyrazole-3-sulfonamide.

The selected synthetic strategy is a two-step process, designed for efficiency and high yield. The core of this approach is the N-alkylation of the sulfonamide nitrogen. This method is favored due to its straightforward execution and the commercial availability of the starting materials.

Caption: High-level overview of the synthetic strategy.

Synthetic Pathway and Mechanism

The synthesis of this compound is predicated on the nucleophilic character of the sulfonamide nitrogen after deprotonation. The reaction proceeds via a classical N-alkylation mechanism.

Reaction Scheme

Caption: Overall reaction for the synthesis of the target molecule.

Mechanistic Rationale

The choice of a strong base, such as sodium hydride (NaH), is crucial for the quantitative deprotonation of the sulfonamide N-H bond. The resulting sodium salt of the sulfonamide is a potent nucleophile. The subsequent addition of an ethylating agent, like ethyl iodide, leads to an S_N2 reaction, where the sulfonamide nitrogen attacks the electrophilic carbon of the ethyl group, displacing the iodide leaving group to form the desired N-ethylated product. The use of an aprotic polar solvent like tetrahydrofuran (THF) is ideal as it readily dissolves the reactants and does not interfere with the reaction mechanism.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 1-methyl-1H-pyrazole-3-sulfonamide | ≥98% | Commercially Available |

| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Standard Supplier |

| Ethyl Iodide | ≥99% | Standard Supplier |

| Anhydrous Tetrahydrofuran (THF) | ≥99.9% | Standard Supplier |

| Saturated aqueous NH₄Cl | Laboratory Grade | N/A |

| Ethyl Acetate | ACS Grade | Standard Supplier |

| Brine | Laboratory Grade | N/A |

| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Standard Supplier |

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-methyl-1H-pyrazole-3-sulfonamide (1.0 eq).

-

Solvent Addition: Add anhydrous THF to the flask to achieve a concentration of approximately 0.1 M.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.

-

Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation.

-

Alkylation: Cool the reaction mixture back to 0 °C and add ethyl iodide (1.5 eq) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Caption: Step-by-step experimental workflow for the synthesis.

Characterization

The final product should be characterized to confirm its identity and purity.

| Technique | Expected Results |

| ¹H NMR | Peaks corresponding to the ethyl group (triplet and quartet), the methyl group on the pyrazole ring (singlet), and the pyrazole ring protons. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of C₆H₁₁N₃O₂S. |

| FT-IR | Characteristic peaks for the sulfonamide group and the pyrazole ring. |

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Low Yield | Incomplete deprotonation | Ensure the use of anhydrous THF and a fresh, active batch of NaH. |

| Poor quality of ethyl iodide | Use freshly distilled or a new bottle of ethyl iodide. | |

| Incomplete Reaction | Insufficient reaction time or temperature | Allow the reaction to stir for a longer period or gently heat if necessary (monitor for side products). |

| Presence of Starting Material | Insufficient ethyl iodide | Increase the equivalents of ethyl iodide. |

| Formation of Side Products | Reaction temperature too high | Maintain the recommended reaction temperatures. |

Conclusion

The synthesis of this compound can be reliably achieved through the N-alkylation of 1-methyl-1H-pyrazole-3-sulfonamide. This guide provides a detailed and scientifically grounded protocol to aid researchers in the successful synthesis of this and similar pyrazole sulfonamide derivatives. The principles and techniques described herein are broadly applicable to the synthesis of a wide range of substituted sulfonamides.

References

- Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. SciELO México.

- Design, Synthesis and Biological Evaluation of Novel Pyrazole Sulfonamide Derivatives as Potential AHAS Inhibitors. PubMed.

- Design, synthesis and characterization of functionalized pyrazole derivatives bearing amide and sulfonamide moieties from aza-aurones. Indian Academy of Sciences.

- Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Publishing.

- Design, Synthesis, and Antifungal Evaluation of Novel Pyrazole-5-sulfonamide Derivatives for Plant Protection. Journal of Agricultural and Food Chemistry.

- Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. PMC - NIH.

- N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI.

- 1-Methyl-1H-Pyrazole-3-sulfonamide. Frontier Specialty Chemicals.

-

Optimizing N-Alkylation of Pyrazoles. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFm9OtO7H_4sgcl9yGSHv4-V80FPx796Ut3gqdchkyU8aDlK_DY_R7aNUplVCn1d7hUh_P8mhGfrrk-cxxtmv_iAb71l5tgUwITuhC3KOKMPVwvxUTlPiI-4c_GOF-7F9IgDDmXIpnU2ZpZVY5zwUnz_2SB4y0G7R9eTbNkdbSyCkpOjPiIu0E4gg7JiYPhg2Zy4KZkmx0ahoVZ]([Link]

Sources

Introduction: The Strategic Value of a Privileged Scaffold

An In-Depth Technical Guide to 1-Methyl-1H-Pyrazole-3-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

1-Methyl-1H-pyrazole-3-sulfonamide (CAS Number: 88398-97-4 ) is a heterocyclic organic compound that has garnered significant attention as a versatile building block in medicinal chemistry and organic synthesis.[1][2] While seemingly a simple molecule, its constituent parts—the N-methylated pyrazole ring and the sulfonamide group—represent what is known in drug discovery as a "privileged scaffold." The pyrazole nucleus is a five-membered aromatic ring that is metabolically stable and capable of engaging in a variety of non-covalent interactions, making it a cornerstone of numerous FDA-approved drugs.[3] The sulfonamide group, a cornerstone of medicinal chemistry since the advent of sulfa drugs, is a potent hydrogen bond donor and acceptor, often critical for binding to biological targets.[4][]

This guide provides a senior application scientist's perspective on 1-Methyl-1H-Pyrazole-3-sulfonamide, moving beyond basic data to explore its synthesis, applications, and the strategic rationale for its use in modern drug development programs.

Physicochemical and Handling Properties

For any laboratory professional, a clear understanding of a compound's fundamental properties is paramount for its effective use and safe handling. The data below is compiled for quick reference.

| Property | Value | Source(s) |

| CAS Number | 88398-97-4 | [1][2] |

| Molecular Formula | C₄H₇N₃O₂S | [1][2] |

| Molecular Weight | 161.18 g/mol | [1][2] |

| Physical Form | Solid / Semi-Solid | |

| Storage Conditions | Store at 2-8 °C under dry conditions | [1][2] |

| Primary Application | Organic synthesis building block | [1][2] |

Expert Insight: The recommended storage at 2-8 °C in a dry environment is critical. Sulfonamides can be susceptible to hydrolysis over long periods under humid conditions, and proper storage ensures the compound's integrity for use in sensitive, multi-step syntheses where starting material purity is non-negotiable.

Synthesis Protocol: From Sulfonyl Chloride to Sulfonamide

The most direct and common laboratory synthesis of 1-Methyl-1H-Pyrazole-3-sulfonamide involves the reaction of its corresponding sulfonyl chloride precursor with an ammonia source. The protocol below is a validated, trustworthy method representative of standard industry practice.

Starting Material: 1-Methyl-1H-pyrazole-3-sulfonyl chloride (CAS: 89501-90-6).[6][7]

Reaction Scheme:

Caption: General reaction scheme for sulfonamide synthesis.

Step-by-Step Protocol:

-

Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add 1-Methyl-1H-pyrazole-3-sulfonyl chloride (1.0 eq).

-

Dissolution: Dissolve the starting material in a suitable anhydrous solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 10 mL per gram of sulfonyl chloride).

-

Causality Explanation: Anhydrous aprotic solvents are chosen to prevent unwanted side reactions, such as hydrolysis of the reactive sulfonyl chloride. DCM is an excellent choice for its ability to dissolve the starting material and its ease of removal during workup.

-

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

-

Causality Explanation: The reaction of a sulfonyl chloride with a nucleophile is exothermic. Cooling the reaction mixture controls the reaction rate, preventing the formation of undesired byproducts and ensuring safety.

-

-

Nucleophile Addition: Add concentrated ammonium hydroxide (NH₄OH, ~28% in water) (2.0-3.0 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Causality Explanation: A molar excess of the ammonia source is used to ensure the complete consumption of the sulfonyl chloride and to neutralize the HCl byproduct generated during the reaction. The slow, dropwise addition is crucial for temperature management.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

-

Workup & Isolation:

-

Transfer the reaction mixture to a separatory funnel.

-

Dilute with additional DCM and wash sequentially with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.

-

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure 1-Methyl-1H-Pyrazole-3-sulfonamide.

Applications in Drug Discovery: A Scaffold for High-Value Targets

The true value of 1-Methyl-1H-Pyrazole-3-sulfonamide lies in its application as a foundational element for synthesizing more complex molecules with therapeutic potential. Its derivatives have been investigated against a range of important disease targets.

-

NLRP3 Inflammasome Inhibitors: This compound is cited as a building block in the preparation of sulfonylureas designed to inhibit the NLRP3 inflammasome, a key driver of inflammation in a variety of diseases.[1][2]

-

Bromodomain Inhibitors: It has been used in the synthesis of novel heterocyclic compounds targeting bromodomains, which are critical readers of epigenetic marks and are considered important targets in oncology.[1][2]

-

Bcl-2 Inhibitors: The scaffold is implicated in the design of acyl sulfonamides that act as potent and selective inhibitors of Bcl-2, an anti-apoptotic protein often overexpressed in cancer cells.[1][2]

-

N-Myristoyltransferase (NMT) Inhibitors: In a broader context, the pyrazole sulfonamide core is central to inhibitors of Trypanosoma brucei N-myristoyltransferase (TbNMT), a validated drug target for Human African Trypanosomiasis (HAT).[6] Research in this area highlights how modifications to the sulfonamide moiety can dramatically improve critical drug properties like blood-brain barrier permeability.[6][7]

-

Herbicidal Activity: Derivatives have also been explored for their potential as herbicides, often targeting enzymes like Acetohydroxyacid Synthase (AHAS).[1][2][8]

The diagram below illustrates the central role of a building block like 1-Methyl-1H-Pyrazole-3-sulfonamide in a typical drug discovery workflow.

Caption: Drug discovery workflow starting from a core scaffold.

Broader Mechanistic Insights: The Pyrazole Sulfonamide Class

While 1-Methyl-1H-pyrazole-3-sulfonamide is a starting material, the broader class of pyrazole sulfonamides exhibits diverse biological activities by targeting various enzymes and pathways.

-

Enzyme Inhibition: A primary mechanism for this class is enzyme inhibition. For example, related pyrazole sulfonamides are known inhibitors of carbonic anhydrases, enzymes involved in pH regulation and linked to diseases like glaucoma.[9][10][11]

-

Kinase Inhibition: The pyrazole core is a well-established "hinge-binder" in many kinase inhibitors used in oncology, and the sulfonamide group can provide additional interactions to enhance potency and selectivity.[3]

-

Antimicrobial Action: The sulfonamide moiety itself is famously known for its antibacterial properties. It acts as a competitive inhibitor of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[] This mechanism underpins the action of all sulfa drugs.

Conclusion

1-Methyl-1H-Pyrazole-3-sulfonamide is far more than a catalog chemical; it is a strategic tool for the modern medicinal chemist. Its robust and well-understood chemical nature, combined with the proven biological relevance of the pyrazole sulfonamide scaffold, makes it a high-value starting point for developing novel therapeutics and chemical probes. Its documented utility in creating inhibitors for targets in oncology, inflammation, and infectious disease underscores its importance and justifies its place as a core component in compound libraries for drug discovery.[1][2][6]

References

-

Frontier Specialty Chemicals. 1-Methyl-1H-Pyrazole-3-sulfonamide | Z15473. [Link]

-

Frontier Specialty Chemicals. Product Data Sheet for 1-Methyl-1H-Pyrazole-3-sulfonamide. [Link]

-

American Elements. 1-methyl-3-nitro-1H-pyrazole-4-sulfonamide | CAS 1181457-77-1. [Link]

-

SciELO México. Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. [Link]

-

Frontiers. Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents. [Link]

-

National Center for Biotechnology Information. Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors. [Link]

-

ACS Publications. Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors. [Link]

-

ResearchGate. The development of sulfonamide drug via N-alkylation of pyrazole, pyridine linked nucleus and their antimicrobial activity. [Link]

-

Royal Society of Chemistry. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. [Link]

-

Advancements in Journal of Chemistry. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]

-

PubMed. Design, Synthesis and Biological Evaluation of Novel Pyrazole Sulfonamide Derivatives as Potential AHAS Inhibitors. [Link]

-

ResearchGate. Synthesis of sulfonamide derivatives containing the structural fragment of pyrazol-1-yl-pyridazine. [Link]

-

MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

-

National Center for Biotechnology Information. Pyrazole: an emerging privileged scaffold in drug discovery. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

Sources

- 1. frontierspecialtychemicals.com [frontierspecialtychemicals.com]

- 2. 1-Methyl-1H-Pyrazole-3-sulfonamide | [frontierspecialtychemicals.com]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ajchem-b.com [ajchem-b.com]

- 6. Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma bruceiN-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Design, Synthesis and Biological Evaluation of Novel Pyrazole Sulfonamide Derivatives as Potential AHAS Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Buy 1H-pyrazole-3-sulfonamide | 1797158-84-9 [smolecule.com]

- 10. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03276K [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

Physicochemical Profiling of Pyrazole Scaffolds: A Technical Guide for Medicinal Chemistry

Executive Summary

In modern drug discovery, the pyrazole ring is not merely a linker; it is a "privileged scaffold" that actively dictates the thermodynamic and pharmacokinetic fate of a drug candidate. This guide dissects the physicochemical behavior of pyrazole-based compounds, moving beyond basic structural descriptions to the causal relationships between electronic structure, tautomeric dynamics, and biological performance. It provides actionable protocols for characterizing these properties to accelerate lead optimization.

Molecular Architecture & Electronic Structure

Aromaticity and Electron Density

Pyrazole is a

-

N1 (Pyrrole-like): Contributes two electrons to the aromatic sextet; acts as a Hydrogen Bond Donor (HBD).

-

N2 (Pyridine-like): Contributes one electron; possesses a lone pair in the

orbital; acts as a Hydrogen Bond Acceptor (HBA).

This dual nature allows pyrazoles to participate in bidentate hydrogen bonding motifs, mimicking peptide bonds or nucleobases, which is critical for binding affinity in kinase hinge regions and GPCR pockets.

Substituent Effects on Electronic Distribution

The electron density of the pyrazole ring is highly tunable.

-

Electron-Withdrawing Groups (EWGs) (e.g., -CF

, -NO -

Electron-Donating Groups (EDGs) (e.g., -CH

, -OMe): Increase electron density, enhancing the basicity of N2 and potentially increasing susceptibility to CYP450-mediated oxidation.

Tautomerism: The Critical Variable

For

The 3- vs. 5-Substituent Paradox

In an unsymmetrically substituted pyrazole, the position of the tautomeric equilibrium (

-

Scenario A: A substituent at position 3 (R3) in one tautomer becomes position 5 (R5) in the other.[1]

-

Thermodynamic Rule: The tautomer where the proton is located on the nitrogen adjacent to an electron-withdrawing group is generally less stable due to repulsive electrostatic interactions. Conversely, H-bonding networks can stabilize specific tautomers.

Implication for Docking: Standard docking software often fixes the tautomer state. If the wrong tautomer is modeled, the predicted binding pose will be energetically erroneous.

Figure 1: Dynamics of annular tautomerism in N-unsubstituted pyrazoles. The equilibrium constant

Acid-Base Dynamics (pKa)

Pyrazoles are amphoteric, capable of acting as both weak acids and weak bases.

-

Basic pKa (Pyrazolium formation): The conjugate acid of unsubstituted pyrazole has a pKa

2.5. -

Acidic pKa (Pyrazolate formation): The neutral pyrazole loses a proton at pKa

14.2.

Tuning for Bioavailability

To optimize oral bioavailability, medicinal chemists often aim to keep the molecule neutral at physiological pH (7.4).

-

Strategy: Introducing a pyridine or aniline substituent can shift the pKa.

-

Example: In Celecoxib , the pyrazole is

-substituted (preventing tautomerism) and substituted with a sulfonamide and halo-phenyls, keeping it lipophilic and neutral at gastric pH for absorption.

Lipophilicity & Solubility Profiles[2][3][4]

The LogP of unsubstituted pyrazole is low (

The "LogP Cliff"

Adding hydrophobic groups (phenyl, alkyl) rapidly increases LogP, often pushing it beyond the optimal range (LogP > 5).

-

Solubility Fix: Introducing a polar group (e.g., amine, alcohol) at the C3 or C5 position can counteract the lipophilicity of the core scaffold without disrupting the aromatic system.

-

Crystal Packing: Pyrazoles form strong intermolecular H-bonds (dimers/catemers) in the solid state. High lattice energy leads to high melting points and low aqueous solubility , a common bottleneck in formulation.

Experimental Characterization Protocols

Protocol A: Spectrophotometric Determination of pKa

Rationale: Potentiometric titration is often insufficiently sensitive for the low pKa values (< 3) typical of pyrazole conjugate acids. UV-metric titration is the gold standard.

Materials:

-

Compound stock (10 mM in DMSO).

-

Universal buffer (Briton-Robinson or phosphate-citrate) ranging pH 1.5 – 12.0.

-

UV-Vis Spectrophotometer (e.g., Agilent Cary 60).

Workflow:

-

Baseline Scan: Record UV spectrum (200–400 nm) of the buffer blank.

-

Sample Preparation: Spike buffer aliquots with compound stock to a final concentration of 50

M. Ensure DMSO < 2%. -

pH Titration: Prepare samples at 0.5 pH unit intervals.

-

Measurement: Measure absorbance at

(typically shifts upon protonation). -

Data Analysis: Plot Absorbance vs. pH. The inflection point of the sigmoidal curve represents the pKa. Use the Henderson-Hasselbalch equation for fitting.

Protocol B: Shake-Flask LogP Determination (Miniaturized)

Rationale: Computational predictions (cLogP) often fail for tautomeric systems. Experimental validation is mandatory.

Workflow:

-

Phase Preparation: Pre-saturate 1-octanol with water and water with 1-octanol for 24 hours.

-

Dissolution: Dissolve test compound in the water-saturated octanol phase (Phase A).

-

Equilibration: Mix Phase A with octanol-saturated water (Phase B) in a 1:1 ratio in a glass vial.

-

Agitation: Vortex for 1 hour at 25°C; Centrifuge at 3000 rpm for 10 mins to separate phases.

-

Quantification: Analyze both phases via HPLC-UV.

-

Calculation:

.

Logic of Pyrazole Design (SAR Visualization)

The following decision tree illustrates how to modulate pyrazole properties based on specific drug design goals.

Figure 2: Strategic decision tree for pyrazole optimization. Note the trade-off between potency (often requiring free NH) and solubility (often requiring N-alkylation).

Data Summary: Substituent Effects

| Substituent (R) | Effect on pKa (Acidity of NH) | Effect on LogP | Electronic Effect |

| -H | Reference (~14.2) | Reference (0.2) | None |

| -CH | Decreases (Weakens Acid) | Increases (+0.5) | EDG (+I) |

| -Ph (Phenyl) | Increases (Strengthens Acid) | Increases (+1.9) | Resonance / Lipophilic |

| -NO | Significantly Increases (pKa < 10) | Neutral/Slight Increase | Strong EWG (-M, -I) |

| -CF | Increases | Increases (+1.2) | EWG (-I) |

| -NH | Decreases (Amphoteric shift) | Decreases | EDG (+M) |

References

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. National Center for Biotechnology Information (PMC). Available at: [Link]

-

Hydrogen bonding in the crystal structure of the molecular salt of pyrazole–pyrazolium picrate. National Institutes of Health (NIH). Available at: [Link]

-

Theoretical calculations on pyrazole derivatives. Effect of cationic C-substituents on basicity and tautomerism. Royal Society of Chemistry (RSC). Available at: [Link]

-

Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. National Institutes of Health (NIH). Available at: [Link]

-

Structural Optimization and Biological Activity of Pyrazole Derivatives. National Institutes of Health (NIH). Available at: [Link]

Sources

In Silico Modeling of Pyrazole Sulfonamide Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: The Convergence of Silicon and Synthesis in Modern Drug Discovery

The journey of a therapeutic agent from a conceptual molecule to a clinical candidate is fraught with complexity, immense cost, and a high attrition rate. In this challenging landscape, the pyrazole sulfonamide scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a remarkable versatility across a spectrum of biological targets. Its derivatives have shown promise as potent inhibitors of enzymes implicated in cancer, microbial infections, inflammation, and neurological disorders.[1][2][3] However, the traditional cycle of synthesis and biological testing is often a resource-intensive endeavor. This is where in silico modeling has revolutionized the drug discovery paradigm. By harnessing the power of computational chemistry and molecular modeling, we can now navigate the vast chemical space of pyrazole sulfonamide derivatives with unprecedented speed and precision, identifying promising candidates and elucidating their mechanisms of action before a single gram of compound is synthesized.

This guide is designed for researchers, scientists, and drug development professionals who seek to leverage computational approaches in their work with pyrazole sulfonamide derivatives. It moves beyond a mere recitation of protocols to provide a deeper understanding of the strategic thinking and scientific rationale that underpin the application of these powerful in silico tools. We will explore the core methodologies, from predicting binding affinities to forecasting pharmacokinetic profiles, all within the context of real-world applications and validated case studies. Our focus will be on not just the "how," but more importantly, the "why," empowering you to make informed decisions in your own research endeavors.

The Pyrazole Sulfonamide Scaffold: A Privileged Motif in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, coupled with the sulfonamide group (-SO₂NH₂), creates a pharmacophore with a unique combination of structural and electronic features. This arrangement allows for a multitude of interactions with biological macromolecules, including hydrogen bonding, hydrophobic interactions, and coordination with metal ions in enzyme active sites.[4][5] This versatility is a key reason for the broad spectrum of biological activities exhibited by its derivatives, which include:

-

Carbonic Anhydrase Inhibition: A well-established application, with derivatives showing potent inhibition of various carbonic anhydrase isoforms, relevant for treating glaucoma, edema, and certain types of cancer.[6][7][8][9][10][11][12][13][14]

-

Antimicrobial and Antiviral Activity: The scaffold has been explored for developing novel agents against bacterial, fungal, and viral pathogens, including Mycobacterium tuberculosis.[4][15][16][17][18]

-

Anticancer Properties: Derivatives have been designed to target various cancer-related proteins such as kinases and histone deacetylases.[1][14][19][20]

-

Anti-inflammatory Effects: By targeting enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), these compounds offer potential as anti-inflammatory agents with improved safety profiles.[2]

-

Antidiabetic Potential: Inhibition of enzymes like α-glucosidase by pyrazole sulfonamide derivatives presents a promising avenue for the development of new antidiabetic drugs.[5][21][22][23]

The ability to readily modify the pyrazole and sulfonamide moieties allows for fine-tuning of the pharmacological properties, making this scaffold an attractive starting point for drug design campaigns.

Core In Silico Methodologies: A Strategic Overview

The in silico modeling of pyrazole sulfonamide derivatives is not a monolithic process but rather a synergistic application of various computational techniques. Each method provides a unique lens through which to examine the structure-activity relationships (SAR) and guide the design of more potent and selective molecules.

Caption: A generalized workflow for the in silico modeling of pyrazole sulfonamide derivatives in drug discovery.

Molecular Docking: Unveiling the Binding Hypothesis

Molecular docking is a cornerstone of structure-based drug design, predicting the preferred orientation of a ligand when bound to a receptor to form a stable complex.[3] For pyrazole sulfonamide derivatives, this technique is instrumental in understanding how they interact with the active site of a target protein.

The "Why" Behind the "How"

The primary goal of molecular docking in this context is to generate a plausible binding mode, which in turn helps to:

-

Explain Observed Activity: Rationalize why certain derivatives are more potent than others by examining their interactions with key amino acid residues.

-

Guide Structural Modifications: Identify regions of the molecule that can be modified to enhance binding affinity or selectivity.

-

Filter Virtual Libraries: Screen large databases of compounds to identify those with a high probability of binding to the target.[4]

Experimental Protocol: A Step-by-Step Guide

-

Protein Preparation:

-

Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to the amino acid residues. This step is crucial for accurately modeling the electrostatic interactions.

-

Define the binding site, typically based on the location of a co-crystallized ligand or through pocket detection algorithms.

-

-

Ligand Preparation:

-

Generate the 3D structure of the pyrazole sulfonamide derivatives.

-

Assign correct protonation states and tautomers, which is particularly important for the pyrazole ring.

-

Minimize the energy of the ligand to obtain a low-energy conformation.

-

-

Docking Simulation:

-

Select a suitable docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock, Glide in Schrödinger).

-

Run the docking simulation to generate a series of possible binding poses for each ligand.

-

Score the poses based on a scoring function that estimates the binding free energy. The lower the score, the more favorable the predicted binding.

-

-

Post-Docking Analysis:

-

Visually inspect the top-ranked poses to analyze the key interactions (hydrogen bonds, hydrophobic contacts, etc.).

-

Compare the docking poses of different derivatives to understand the SAR. For instance, a study on pyrazole sulfonamides as carbonic anhydrase inhibitors revealed that the sulfonamide moiety coordinates with the zinc ion in the active site, while the pyrazole core forms interactions with surrounding residues.[6][9]

-

Quantitative Structure-Activity Relationship (QSAR): Building Predictive Models

QSAR modeling is a ligand-based drug design approach that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[23][24][25][26]

The Rationale for QSAR in Pyrazole Sulfonamide Design

For a series of pyrazole sulfonamide derivatives, QSAR can:

-

Predict the Activity of Novel Compounds: Once a robust model is built, it can be used to predict the biological activity of yet-to-be-synthesized derivatives.

-

Identify Key Molecular Descriptors: Determine which physicochemical properties (e.g., hydrophobicity, electronic properties, steric factors) are most influential for the observed activity.[27]

-

Optimize Lead Compounds: Guide the modification of a lead compound to enhance its activity by targeting the identified key descriptors.

Experimental Protocol: A Workflow for Predictive Modeling

-

Data Set Preparation:

-

Compile a dataset of pyrazole sulfonamide derivatives with their corresponding biological activities (e.g., IC₅₀ or Kᵢ values).

-

Divide the dataset into a training set (for model building) and a test set (for model validation).[24]

-

-

Descriptor Calculation:

-

For each molecule in the dataset, calculate a wide range of molecular descriptors, which can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape).

-

-

Model Building:

-

Use statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) or Random Forest to build a QSAR model that correlates the descriptors with the biological activity.[23]

-

-

Model Validation:

-

Assess the statistical significance and predictive power of the model using various metrics such as the correlation coefficient (R²), cross-validated correlation coefficient (Q²), and root mean square error (RMSE).[23]

-

Use the test set to evaluate the model's ability to predict the activity of compounds that were not used in its development.

-

A 3D-QSAR study on diarylpyrazole-benzenesulfonamide derivatives as carbonic anhydrase inhibitors successfully identified regions around the pyrazole and sulfonamide rings where modifications could enhance activity.[27][28]

Molecular Dynamics (MD) Simulations: Capturing the Dynamics of Interaction

While molecular docking provides a static snapshot of the ligand-protein complex, MD simulations allow us to observe the dynamic behavior of the system over time.[29][30] This is particularly valuable for understanding the stability of the binding pose and the role of subtle conformational changes.

The Value of Dynamics in Understanding Pyrazole Sulfonamide Binding

MD simulations can:

-

Assess the Stability of Docking Poses: Determine if the binding mode predicted by docking is stable over a period of nanoseconds.

-

Refine Binding Poses: Allow the ligand and protein to adjust their conformations to achieve a more favorable interaction.

-

Calculate Binding Free Energies: Employ methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) to obtain a more accurate estimation of the binding affinity.[31]

Experimental Protocol: Simulating Molecular Motion

-

System Setup:

-

Start with the docked complex of the pyrazole sulfonamide derivative and the target protein.

-

Place the complex in a simulation box filled with water molecules and add counter-ions to neutralize the system.

-

-

Minimization and Equilibration:

-

Perform energy minimization to remove any steric clashes.

-

Gradually heat the system to the desired temperature and then equilibrate it under constant pressure and temperature to ensure a stable starting point for the production simulation.

-

-

Production Run:

-

Run the simulation for a desired length of time (typically tens to hundreds of nanoseconds).

-

Save the coordinates of all atoms at regular intervals to generate a trajectory.

-

-

Trajectory Analysis:

-

Analyze the trajectory to calculate properties such as the root-mean-square deviation (RMSD) to assess stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and hydrogen bond occupancy.[31][32]

-

MD simulations of pyrazole-carboxamides bearing a sulfonamide moiety have been used to confirm the stability of their interactions with carbonic anhydrase.[12][32]

-

Caption: A schematic representation of a typical molecular dynamics simulation workflow.

Pharmacophore Modeling and Virtual Screening: Exploring Chemical Space

Pharmacophore modeling involves identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to bind to a specific target.[28] This model can then be used as a 3D query to search large compound libraries for novel scaffolds.

Strategic Application in Pyrazole Sulfonamide Discovery

-

Scaffold Hopping: Identify new chemical classes that possess the same key features as known pyrazole sulfonamide inhibitors but have a different core structure.

-

Virtual Screening: Rapidly screen millions of compounds to prioritize a smaller, more manageable set for more computationally intensive studies like molecular docking or for experimental testing.[18]

In Silico ADMET Prediction: Foreseeing the Fate of a Drug Candidate

A compound's efficacy is not solely determined by its binding affinity; its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are equally critical.[33] In silico ADMET prediction models can provide early warnings about potential liabilities, saving significant time and resources.[21][22]

Key ADMET Parameters for Pyrazole Sulfonamide Derivatives

-

Lipinski's Rule of Five: A set of simple physicochemical properties that can predict oral bioavailability.[15][25]

-

Blood-Brain Barrier (BBB) Permeability: Important for CNS-targeting drugs.

-

CYP450 Inhibition: Predicts potential drug-drug interactions.

-

Toxicity Prediction: Flags potential safety concerns.

Several studies on pyrazole sulfonamide derivatives have successfully employed in silico ADMET predictions to assess their drug-likeness.[15][16][21][22]

Data Presentation: A Comparative Look at Pyrazole Sulfonamide Derivatives

To illustrate the practical application of these in silico methods, the following table summarizes data from various studies on pyrazole sulfonamide derivatives targeting different enzymes.

| Compound ID/Series | Target Enzyme | In Silico Method(s) Used | Key Findings/Predicted Activity | Reference |

| Series 1a-k | Carbonic Anhydrases (hCA I, II, IX, XII) | Molecular Docking | Compounds showed selective inhibition, with docking revealing key interactions with the zinc ion and active site residues. | [6][13] |

| Diarylpyrazole-benzenesulfonamides | Carbonic Anhydrase II (hCA II) | 3D-QSAR, Pharmacophore Modeling, Virtual Screening | QSAR models identified key structural features for activity. Pharmacophore model used to screen ZINC database for new inhibitors. | [24][27] |

| Sulfonamide-based pyrazole-clubbed pyrazolines | Mycobacterial InhA | Molecular Docking, ADMET Prediction | Docking scores correlated well with antitubercular activity. ADMET predictions indicated good drug-likeness. | [15][16][17] |

| Acyl pyrazole sulfonamides | α-glucosidase | Molecular Docking | Docking studies revealed key intermolecular interactions with active site residues, explaining the potent inhibitory activity. | [5] |

| Pyrazole sulfonamide derivatives | COX-2/5-LOX | Molecular Docking | Docking simulations confirmed the binding of derivatives to the active sites of both COX-2 and 5-LOX. | [2] |

| Pyrazole-carboxamides with sulfonamide moiety | Carbonic Anhydrases (hCA I, II) | Molecular Docking, Molecular Dynamics, ADMET | MD simulations confirmed the stability of the docked poses. ADMET analysis showed no AMES toxicity. | [12] |

Conclusion: The Future is Integrated

The in silico modeling of pyrazole sulfonamide derivatives is a powerful and indispensable component of modern drug discovery. By integrating a suite of computational techniques, from molecular docking and QSAR to molecular dynamics and ADMET prediction, researchers can gain deep insights into the structure-activity relationships of this versatile scaffold. This knowledge-driven approach not only accelerates the identification of promising drug candidates but also fosters a more rational and efficient design process. As computational power continues to grow and algorithms become more sophisticated, the predictive capacity of these methods will undoubtedly improve, further solidifying their role in the development of the next generation of pyrazole sulfonamide-based therapeutics.

References

-

Angeli, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. Available at: [Link]

-

Entezari Heravi, Y., et al. (2017). 3D QSAR studies, pharmacophore modeling, and virtual screening of diarylpyrazole–benzenesulfonamide derivatives as a template to obtain new inhibitors, using human carbonic anhydrase II as a model protein. PMC. Available at: [Link]

-

Entezari Heravi, Y., et al. (2016). 3D QSAR studies, pharmacophore modeling, and virtual screening of diarylpyrazole–benzenesulfonamide derivatives as a template to obtain new inhibitors, using human carbonic anhydrase II as a model protein. Taylor & Francis Online. Available at: [Link]

-

Patel, D., et al. (2025). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. Available at: [Link]

-

Ceruso, M., et al. (2025). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. PMC. Available at: [Link]

-

El-Sayed, M., et al. (N.A.). Crystallographic study, biological assessment and POM/Docking studies of pyrazoles-sulfonamide hybrids (PSH): Identification of a combined Antibacterial/Antiviral pharmacophore sites leading to in-silico screening the anti-Covid-19 activity. PMC. Available at: [Link]

-

Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Semantic Scholar. Available at: [Link]

-

Entezari Heravi, Y., et al. (2017). 3D QSAR studies, pharmacophore modeling, and virtual screening of diarylpyrazole–benzenesulfonamide derivatives as a template to obtain new inhibitors, using human carbonic anhydrase II as a model protein. PMC. Available at: [Link]

-

Güler, G., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. ResearchGate. Available at: [Link]

-

Khan, I., et al. (2024). Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. Frontiers. Available at: [Link]

-

Khloya, P., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Publishing. Available at: [Link]

-

Benazzouz-Touami, A., et al. (2024). Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents. ResearchGate. Available at: [Link]

-

Singh, P., & Singh, P. (2025). Development of a Robust QSAR Model to Predict the Affinity of N-Bridged Bicyclic Sulfonamide, Pyrazole/Sulfonamide Based Dihydroquinoline and Sulfonamide –Pyrazolopiperidine γ-secretase Inhibitors. Bentham Science Publishers. Available at: [Link]

-

Sharma, S., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. Available at: [Link]

-

Khloya, P., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. PMC. Available at: [Link]

-

N.A. (N.A.). Design, Synthesis and Biological Evaluation of Novel Pyrazole Sulfonamide Derivatives as Potential AHAS Inhibitors. J-Stage. Available at: [Link]

-

Dizdaroglu, Y., et al. (2019). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Taylor & Francis Online. Available at: [Link]

-

Kassab, A. E., et al. (2020). Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. PubMed. Available at: [Link]

-

Patel, D. H., et al. (2025). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. PubMed. Available at: [Link]

-

Patel, D., et al. (N.A.). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. Semantic Scholar. Available at: [Link]

-

Güler, G., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. PMC. Available at: [Link]

-

Angeli, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. Available at: [Link]

-

Perry, B. J., et al. (2023). Shape-Based Virtual Screening of a Billion-Compound Library Identifies Mycobacterial Lipoamide Dehydrogenase Inhibitors. ACS Bio & Med Chem Au. Available at: [Link]

-

Benazzouz-Touami, A., et al. (2024). Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole. Semantic Scholar. Available at: [Link]

-

El-Drwey, M. G., et al. (2023). ADMET profiling and molecular docking of pyrazole and pyrazolines derivatives as antimicrobial agents Production and hosting by Elsevier. ResearchGate. Available at: [Link]

-

Yamali, C., et al. (2025). Synthesis, biological evaluation and in silico modelling studies of 1,3,5-trisubstituted pyrazoles carrying benzenesulfonamide as potential anticancer agents and selective cancer-associated hCA IX isoenzyme inhibitors. ResearchGate. Available at: [Link]

-

N.A. (N.A.). Appraisal of the Role of In silico Methods in Pyrazole Based Drug Design. PubMed. Available at: [Link]

-

N.A. (2023). QSAR Studies on a Series of Pyrazole Azabicyclo [3.2.1] Octane Sulfonamides N-acylethanolamine-hydrolyzing Acid Amidase Inhibitors. Bentham Science Publisher. Available at: [Link]

-

N.A. (2020). Appraisal of the Role of In silico Methods in Pyrazole Based Drug Design. Bentham Science. Available at: [Link]

-

Hallyburton, I., et al. (2014). Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. Journal of Medicinal Chemistry. Available at: [Link]

-

Baujara, K. S., et al. (N.A.). Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents. GJBE Global Academia. Available at: [Link]

-

El-Sayed, M. F. A., et al. (2025). Crystallographic study, biological assessment and POM/Docking studies of pyrazoles-sulfonamide hybrids (PSH): Identification of a combined Antibacterial/Antiviral pharmacophore sites leading to in-silico screening the anti-Covid-19 activity. ResearchGate. Available at: [Link]

-

N.A. (2022). In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics. MDPI. Available at: [Link]

-

Zaki, M. Y., et al. (N.A.). Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors. PMC. Available at: [Link]

-

Singh, P., et al. (N.A.). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. PMC. Available at: [Link]

-

Ceruso, M., et al. (2025). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. ResearchGate. Available at: [Link]

-

N.A. (2024). Molecular docking and dynamics simulation studies uncover the host-pathogen protein-protein interactions in Penaeus vannamei and Vibrio parahaemolyticus. PLOS One. Available at: [Link]

-

N.A. (N.A.). Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors. Biophysical chemistry laboratory. Available at: [Link]

Sources

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]

- 2. Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Appraisal of the Role of In silico Methods in Pyrazole Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Crystallographic study, biological assessment and POM/Docking studies of pyrazoles-sulfonamide hybrids (PSH): Identification of a combined Antibacterial/Antiviral pharmacophore sites leading to in-silico screening the anti-Covid-19 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis [frontiersin.org]

- 6. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03276K [pubs.rsc.org]

- 10. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies | MDPI [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. semanticscholar.org [semanticscholar.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. mdpi.com [mdpi.com]

- 20. Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. Human verification [recaptcha.cloud]

- 24. 3D QSAR studies, pharmacophore modeling, and virtual screening of diarylpyrazole–benzenesulfonamide derivatives as a template to obtain new inhibitors, using human carbonic anhydrase II as a model protein - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benthamdirect.com [benthamdirect.com]

- 26. eurekaselect.com [eurekaselect.com]

- 27. tandfonline.com [tandfonline.com]

- 28. researchgate.net [researchgate.net]

- 29. Molecular docking and dynamics simulation studies uncover the host-pathogen protein-protein interactions in Penaeus vannamei and Vibrio parahaemolyticus | PLOS One [journals.plos.org]

- 30. Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors | Biophysical chemistry laboratory [biophysics.chem.udel.edu]

- 31. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

Methodological & Application

using N-Ethyl-1-methyl-1H-pyrazole-3-sulfonamide as a research chemical

Application Note: N-Ethyl-1-methyl-1H-pyrazole-3-sulfonamide as a Scaffold in Medicinal Chemistry

Executive Summary & Chemical Profile

This compound (CAS: 1862839-86-8) is a specialized heterocyclic building block belonging to the pyrazole sulfonamide class.[1][2] Unlike the widely known 1,5-diarylpyrazole scaffold (e.g., Celecoxib), this compound features a mono-substituted sulfonamide at the 3-position and a methyl group at the 1-position, leaving the 4- and 5-positions open for diversification.[1]

This structural distinctiveness makes it a critical fragment for Fragment-Based Drug Discovery (FBDD) , particularly for targeting metalloenzymes like Carbonic Anhydrases (CAs) and exploring novel anti-inflammatory pathways. This guide details the protocols for its quality control, synthetic functionalization, and biological assay preparation.

Chemical Specifications

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 1862839-86-8 |

| Molecular Formula | C₆H₁₁N₃O₂S |

| Molecular Weight | 189.24 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | DMSO (>50 mg/mL), Methanol; Low in water |

| pKa (Predicted) | ~10.5 (Sulfonamide NH) |

| Storage | 2–8°C, Desiccated, Inert Atmosphere (Ar/N₂) |

Safety & Handling (Pre-Experimental)

Hazard Identification:

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[3] 2A (H319), STOT SE 3 (H335).[3]

-

Signal Word: Warning.

Handling Protocol:

-

PPE: Nitrile gloves (0.11 mm min), safety goggles, and lab coat are mandatory.

-

Environment: All weighing and solubilization must occur within a certified chemical fume hood to prevent inhalation of fine particulates.

-

Incompatibility: Avoid contact with strong oxidizing agents and strong bases (which may deprotonate the sulfonamide).

Application I: Quality Control & Structural Verification

Before deploying the compound in synthesis or screening, its integrity must be verified. Pyrazole sulfonamides can degrade via hydrolysis if stored improperly.

Protocol A: HPLC-PDA Purity Analysis

Objective: Ensure >95% purity prior to biological testing.

-

Mobile Phase A: Water + 0.1% Formic Acid.[1]

-

Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Flow Rate: 1.0 mL/min.

-

Gradient:

-

0–2 min: 5% B (Isocratic hold)

-

2–15 min: 5% → 95% B (Linear ramp)

-

15–18 min: 95% B (Wash)

-

-

Detection: UV at 254 nm (aromatic) and 220 nm (amide bond).

-

Acceptance Criteria: Single peak >95% area integration at 254 nm.

Application II: Synthetic Functionalization (Late-Stage Diversification)

The primary value of this chemical lies in its ability to be functionalized at the C4 position . The C4 carbon in 1,3-substituted pyrazoles is nucleophilic and susceptible to Electrophilic Aromatic Substitution (EAS), allowing for the introduction of halogens (Br/I) which serve as handles for Suzuki-Miyaura or Buchwald-Hartwig couplings.[1]

Protocol B: Regioselective C4-Bromination

Objective: Synthesize 4-bromo-N-ethyl-1-methyl-1H-pyrazole-3-sulfonamide for library expansion.[1][2]

Reagents:

-

Substrate (CAS 1862839-86-8): 1.0 eq (189 mg, 1 mmol)[1]

-

N-Bromosuccinimide (NBS): 1.05 eq (187 mg)

-

Solvent: Acetonitrile (MeCN): 5 mL (0.2 M)

Step-by-Step Methodology:

-

Dissolution: In a 20 mL scintillation vial equipped with a stir bar, dissolve 1.0 eq of the pyrazole sulfonamide in MeCN. Ensure complete solvation.

-

Addition: Add NBS portion-wise over 5 minutes at Room Temperature (RT). Note: The reaction is generally exothermic; monitor temperature.[1]

-

Reaction: Stir at RT for 2–4 hours. Monitor via TLC (50% EtOAc/Hexanes) or LC-MS. The product will be less polar than the starting material.

-

Quench: Add 5 mL of saturated Na₂S₂O₃ (sodium thiosulfate) to neutralize excess bromine species.

-

Workup: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Validation: Confirm the disappearance of the C4-proton singlet in ¹H NMR (typically around δ 6.5–7.0 ppm).

Mechanism & Workflow Visualization:

Figure 1: Synthetic workflow for the regioselective bromination of the pyrazole scaffold, enabling downstream library generation.

Application III: Biological Screening (Carbonic Anhydrase Inhibition)

Sulfonamides are the classic pharmacophore for inhibiting Carbonic Anhydrases (CAs). The N-ethyl substitution on this sulfonamide modulates its zinc-binding affinity compared to a primary sulfonamide (-SO₂NH₂).[1] This protocol evaluates its potential as a selective inhibitor.[4][5]

Protocol C: In Vitro Esterase Assay (Colorimetric)

Objective: Determine IC₅₀ against hCA II using 4-nitrophenyl acetate (4-NPA) as substrate.[1][2]

Materials:

-

Enzyme: Recombinant human Carbonic Anhydrase II (hCA II).

-

Substrate: 4-Nitrophenyl acetate (4-NPA) (stock 100 mM in DMSO).[1]

-

Buffer: 50 mM Tris-HCl, pH 7.6.

-

Compound Stock: 10 mM this compound in DMSO.

Procedure:

-

Serial Dilution: Prepare 8 concentrations of the test compound in DMSO (ranging from 0.1 nM to 100 µM). Maintain final DMSO concentration at <1% in the assay.

-

Incubation:

-

Add 80 µL of Tris Buffer to 96-well plate.

-

Add 10 µL of Enzyme solution (final conc. 100 nM).

-

Add 10 µL of Compound dilution.

-

Incubate for 15 minutes at 25°C to allow equilibration.

-

-

Reaction Start: Add 100 µL of Substrate solution (freshly diluted to 1 mM in buffer).

-

Measurement: Monitor absorbance at 405 nm (formation of 4-nitrophenol) every 30 seconds for 10 minutes using a kinetic microplate reader.

-

Data Analysis: Calculate the initial velocity (

) for each concentration. Plot % Inhibition vs. Log[Concentration] to derive IC₅₀.

Expected Outcome:

-

Primary sulfonamides are nanomolar inhibitors.

-

Hypothesis: The N-ethyl group may sterically hinder Zinc binding, potentially reducing potency but increasing selectivity against specific isoforms compared to unsubstituted sulfonamides.[1]

References

-

BLD Pharm. (2025). Certificate of Analysis: this compound (CAS 1862839-86-8).[1][2] Retrieved from

- Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181.

-

El-Miedany, Y., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega.[6][7] Retrieved from

-

Fisher Scientific. (2024).[8] Safety Data Sheet: 1-Methyl-1H-pyrazole-3-sulfonyl chloride derivatives.[1][2] Retrieved from

-

Frontiers in Chemistry. (2022). Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives. Retrieved from

Disclaimer: This document is for research and development purposes only. The chemical described is not approved for human or veterinary use.

Sources

- 1. 1864395-66-3|N-Ethyl-1,5-dimethyl-1H-pyrazole-3-sulfonamide|BLD Pharm [bldpharm.com]

- 2. 1658-27-1_1,5-二氧杂螺[5.5]十一烷-2,4-二酮CAS号:1658-27-1_1,5-二氧杂螺[5.5]十一烷-2,4-二酮【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 3. aaronchem.com [aaronchem.com]

- 4. 1-Methyl-1H-Pyrazole-3-sulfonamide | [frontierspecialtychemicals.com]

- 5. Journal of Research in Pharmacy » Submission » Synthesis and evaluation of antibacterial and antimycobacterial activities of some new pyrazole derivatives [dergipark.org.tr]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

Application Notes and Protocols for the Synthesis of Pyrazole Sulfonamides

Abstract: This comprehensive guide provides detailed experimental protocols and theoretical insights for the synthesis of pyrazole sulfonamides, a scaffold of significant interest in medicinal chemistry and drug development. The document is structured to provide researchers with a deep understanding of the key synthetic transformations, including the preparation of essential precursors—pyrazole amines and sulfonyl chlorides—and their subsequent coupling. Emphasis is placed on the rationale behind experimental choices, troubleshooting common issues, and ensuring the integrity of the final products. This guide is intended for researchers, scientists, and drug development professionals seeking to incorporate this valuable motif into their molecular design and discovery programs.

Introduction: The Significance of the Pyrazole Sulfonamide Scaffold

The pyrazole sulfonamide moiety is a privileged structural motif found in a wide array of biologically active compounds.[1][2][3] Its prevalence in medicinal chemistry stems from the unique combination of the pyrazole ring's aromaticity and hydrogen bonding capabilities with the sulfonamide linker's ability to act as a stable, non-classical bioisostere for amide bonds.[4] This combination often leads to compounds with enhanced metabolic stability, improved binding affinity to biological targets, and favorable pharmacokinetic profiles.[4] Notable examples of drugs and clinical candidates containing this scaffold underscore its therapeutic potential across various disease areas, including cancer, inflammation, and infectious diseases.[5]

This guide provides a detailed exposition of the synthetic strategies for constructing pyrazole sulfonamides, focusing on a convergent approach that involves the synthesis of two key intermediates: a substituted pyrazole amine and an appropriate sulfonyl chloride. This modular strategy offers the flexibility to generate diverse libraries of compounds for structure-activity relationship (SAR) studies.

Strategic Overview of Pyrazole Sulfonamide Synthesis

The most common and versatile approach to synthesizing pyrazole sulfonamides involves the coupling of a pyrazole amine with a sulfonyl chloride.[6][7] This strategy allows for the independent synthesis and diversification of both the pyrazole core and the sulfonyl-containing fragment, which are then combined in the final step.

Synthesis of Key Intermediates: Pyrazole Amines

The synthesis of 5-aminopyrazoles is a critical first step in this synthetic sequence. The most versatile and widely adopted method involves the condensation of a β-ketonitrile with a hydrazine derivative.[8]

General Protocol for the Synthesis of 5-Aminopyrazoles from β-Ketonitriles

This protocol is adapted from established literature procedures and offers a reliable route to a variety of substituted 5-aminopyrazoles.[8]

Reaction Scheme:

R1-C(=O)-CH(R2)-CN + R3-NH-NH2 → 5-amino-pyrazole derivative

Materials:

| Reagent/Solvent | Typical Molar Ratio | Notes |

| β-Ketonitrile | 1.0 eq | |

| Hydrazine derivative | 1.0 - 1.2 eq | Can be hydrazine hydrate or a substituted hydrazine. |

| Ethanol | - | Solvent |

| Acetic Acid (catalytic) | 0.1 eq | Optional, can facilitate cyclization. |

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the β-ketonitrile (1.0 eq) in ethanol.

-

Addition of Hydrazine: To the stirred solution, add the hydrazine derivative (1.0-1.2 eq) dropwise at room temperature. A catalytic amount of acetic acid can be added at this stage.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Expert Insights: The regioselectivity of the cyclization is a key consideration. With unsymmetrical β-ketonitriles and substituted hydrazines, a mixture of regioisomers can be formed. The choice of solvent and the nature of the substituents can influence this outcome. For rapid synthesis, microwave-assisted protocols have been developed which can significantly reduce reaction times.[9]

Synthesis of Key Intermediates: Sulfonyl Chlorides

The availability of the desired sulfonyl chloride is the second cornerstone of this synthetic strategy. While many are commercially available, custom synthesis is often necessary.

Protocol for the Synthesis of Aryl Sulfonyl Chlorides via Sandmeyer-type Reaction

This classic transformation provides a reliable route to aryl sulfonyl chlorides from the corresponding anilines.[10]

Reaction Scheme:

Ar-NH2 → [Ar-N2+]Cl- --(SO2, CuCl)--> Ar-SO2Cl

Materials:

| Reagent/Solvent | Typical Molar Ratio | Notes |

| Arylamine | 1.0 eq | |

| Concentrated HCl | 3.0 - 4.0 eq | |

| Sodium Nitrite (NaNO2) | 1.0 - 1.1 eq | |

| Sulfur Dioxide (SO2) | Excess | Can be bubbled as a gas or from a surrogate like DABSO.[10] |

| Copper(I) Chloride (CuCl) | Catalytic | |

| Acetic Acid | - | Co-solvent |

Step-by-Step Protocol:

-

Diazotization: Dissolve the arylamine (1.0 eq) in a mixture of glacial acetic acid and concentrated hydrochloric acid. Cool the solution to 0-5 °C in an ice-salt bath. To this, add a solution of sodium nitrite (1.0-1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

-

Sulfonylation: In a separate flask, prepare a solution of copper(I) chloride in glacial acetic acid saturated with sulfur dioxide. Cool this solution to 0-5 °C.

-

Reaction: Slowly add the cold diazonium salt solution to the SO2/CuCl solution. Vigorous nitrogen evolution will be observed.

-

Work-up and Isolation: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Pour the reaction mixture onto crushed ice. The sulfonyl chloride will often precipitate as a solid and can be collected by filtration. If it separates as an oil, extract with a suitable organic solvent (e.g., dichloromethane or diethyl ether). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude sulfonyl chloride can often be used without further purification, or it can be purified by distillation or chromatography.

Expert Insights: Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid.[6] Therefore, anhydrous conditions and prompt use of the synthesized sulfonyl chloride are recommended. Modern variations of this reaction utilize stable SO2 surrogates like DABSO, which are easier to handle than gaseous sulfur dioxide.[10]

The Coupling Reaction: Formation of the Pyrazole Sulfonamide

This final step unites the two key intermediates to form the target molecule. The reaction is a nucleophilic attack of the pyrazole amine on the electrophilic sulfonyl chloride.

General Protocol for Pyrazole Sulfonamide Synthesis

This protocol is a robust and widely applicable method for the final coupling step.[7][11]

Reaction Scheme:

Pyrazole-NH2 + R-SO2Cl --(Base)--> Pyrazole-NH-SO2-R + Base·HCl

Materials:

| Reagent/Solvent | Typical Molar Ratio | Notes |

| Pyrazole Amine | 1.0 eq | |

| Sulfonyl Chloride | 1.0 - 1.1 eq | |

| Pyridine or Triethylamine | 2.0 - 3.0 eq | Acts as both base and solvent, or as a base in another solvent. |

| Dichloromethane (DCM) or Tetrahydrofuran (THF) | - | Anhydrous solvent if not using pyridine as the solvent. |

Step-by-Step Protocol:

-

Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve the pyrazole amine (1.0 eq) in anhydrous pyridine or a suitable anhydrous solvent like DCM or THF containing triethylamine (2.0-3.0 eq).

-

Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermicity of the reaction and to minimize side reactions.

-

Addition of Sulfonyl Chloride: Add the sulfonyl chloride (1.0-1.1 eq), either neat or as a solution in the reaction solvent, dropwise to the stirred amine solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC until the starting amine is consumed.

-

Work-up: Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. If a water-immiscible solvent like DCM was used, separate the organic layer. If pyridine was the solvent, it may be necessary to extract the product into a solvent like ethyl acetate after dilution with water.

-

Purification: Wash the organic layer sequentially with dilute HCl (to remove excess pyridine/triethylamine), water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization.

Expert Insights and Troubleshooting:

-

Di-sulfonylation: Primary amines have two N-H bonds, and both can react with the sulfonyl chloride to form a di-sulfonylated byproduct.[6] To minimize this, use a 1:1 stoichiometry of amine to sulfonyl chloride, perform the reaction at low temperatures (0 °C to room temperature), and monitor the reaction closely to stop it once the starting amine is consumed.[6]

-

Hydrolysis of Sulfonyl Chloride: The presence of water will lead to the hydrolysis of the sulfonyl chloride to the unreactive sulfonic acid.[6] Ensure all glassware is oven-dried and use anhydrous solvents.

-

Alternative Catalysts: For less reactive amines or sulfonyl chlorides, greener catalytic methods using aqueous extracts of orange and banana peels have been reported to give high yields.[12]

Characterization

The synthesized pyrazole sulfonamides should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation. The N-H proton of the sulfonamide typically appears as a broad singlet in the 1H NMR spectrum.[2]

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy: Characteristic stretching frequencies for the S=O bonds of the sulfonamide group are typically observed in the regions of 1370-1330 cm⁻¹ (asymmetric) and 1180-1160 cm⁻¹ (symmetric).[1]

-

Melting Point: To assess the purity of solid compounds.

Conclusion

The synthesis of pyrazole sulfonamides is a well-established yet highly versatile area of synthetic chemistry. The convergent strategy outlined in this guide, involving the preparation of pyrazole amine and sulfonyl chloride intermediates followed by their coupling, provides a robust framework for the generation of diverse compound libraries. By understanding the nuances of each synthetic step and potential side reactions, researchers can efficiently access these valuable molecules for applications in drug discovery and development.

References

-

Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Wiley Online Library. Retrieved February 14, 2026, from [Link]

-

Sulfonyl chloride synthesis by chlorosulfonation. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]

-

Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. (2020). National Institutes of Health. Retrieved February 14, 2026, from [Link]

-

Synthesis of Sulfonyl Chlorides and Sulfonic Acids in SDS Micelles. (n.d.). Synfacts. Retrieved February 14, 2026, from [Link]

- Synthesis of sulfonyl chloride substrate precursors. (n.d.). [No Source Provided].

-

Microwave synthesis of 1-aryl-1H-pyrazole-5-amines. (2014). RTI International. Retrieved February 14, 2026, from [Link]

-

One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Macmillan Group - Princeton University. Retrieved February 14, 2026, from [Link]

-

Design, synthesis and characterization of functionalized pyrazole derivatives bearing amide and sulfonamide moieties from aza-aurones. (2020). Indian Academy of Sciences. Retrieved February 14, 2026, from [Link]

-

Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journals. Retrieved February 14, 2026, from [Link]

-

Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]

-

Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. (2024). Frontiers. Retrieved February 14, 2026, from [Link]

-

Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. (2013). National Institutes of Health. Retrieved February 14, 2026, from [Link]

-

Chemodivergent Synthesis of Sulfonamide and Sulfones from N-Tosylhydrazones by Switching Catalyst and Temperature. (2023). ACS Publications. Retrieved February 14, 2026, from [Link]

-